(Benzyloxy)methanimidamide 4-methylbenzene-1-sulfonic acid
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Overview
Description
(Benzyloxy)methanimidamide 4-methylbenzene-1-sulfonic acid is a chemical compound with the molecular formula C15H18N2O4S and a molecular weight of 322.38 g/mol . This compound is known for its unique structure, which combines a benzyloxy group, a methanimidamide group, and a 4-methylbenzene-1-sulfonic acid group. It is used in various chemical applications due to its versatile properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzyloxy)methanimidamide 4-methylbenzene-1-sulfonic acid typically involves the reaction of benzyloxyamine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours until the reaction is complete. The product is isolated by filtration and purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(Benzyloxy)methanimidamide 4-methylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
(Benzyloxy)methanimidamide 4-methylbenzene-1-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Benzyloxy)methanimidamide 4-methylbenzene-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the methanimidamide group can interact with the catalytic residues, leading to inhibition of enzyme activity . The 4-methylbenzene-1-sulfonic acid group can enhance the compound’s solubility and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- (Benzyloxy)methanimidamide 4-chlorobenzene-1-sulfonic acid
- (Benzyloxy)methanimidamide 4-nitrobenzene-1-sulfonic acid
- (Benzyloxy)methanimidamide 4-methoxybenzene-1-sulfonic acid
Uniqueness
(Benzyloxy)methanimidamide 4-methylbenzene-1-sulfonic acid is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, leading to better membrane permeability and bioavailability . Additionally, the 4-methyl group can affect the compound’s binding affinity to molecular targets, making it a valuable compound in drug design and development .
Properties
IUPAC Name |
benzyl carbamimidate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.C7H8O3S/c9-8(10)11-6-7-4-2-1-3-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6H2,(H3,9,10);2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMROMJPIDIEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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